3-Bromo-4-fluoropyridine

Suzuki-Miyaura coupling regioselectivity halopyridine reactivity

3-Bromo-4-fluoropyridine (CAS 116922-60-2) is a dihalogenated pyridine derivative bearing bromine at the C3 position and fluorine at the C4 position of the pyridine ring. This substitution pattern furnishes two electronically and sterically distinct reactive sites: the C3 bromine atom is primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), while the C4 fluorine atom provides a handle for nucleophilic aromatic substitution (SNAr) under appropriate conditions.

Molecular Formula C5H3BrFN
Molecular Weight 175.99 g/mol
CAS No. 116922-60-2
Cat. No. B038431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoropyridine
CAS116922-60-2
Molecular FormulaC5H3BrFN
Molecular Weight175.99 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1F)Br
InChIInChI=1S/C5H3BrFN/c6-4-3-8-2-1-5(4)7/h1-3H
InChIKeyPKYADCLPLQPPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoropyridine (CAS 116922-60-2): A Strategic C3-Bromo C4-Fluoro Pyridine Building Block for Medicinal Chemistry and Cross-Coupling


3-Bromo-4-fluoropyridine (CAS 116922-60-2) is a dihalogenated pyridine derivative bearing bromine at the C3 position and fluorine at the C4 position of the pyridine ring. This substitution pattern furnishes two electronically and sterically distinct reactive sites: the C3 bromine atom is primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), while the C4 fluorine atom provides a handle for nucleophilic aromatic substitution (SNAr) under appropriate conditions [1]. The compound is primarily employed as a versatile intermediate in the synthesis of kinase inhibitors—particularly pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds targeting focal adhesion kinase (FAK)—and other bioactive heterocycles . Commercial availability at multi-kilogram scale with purities of 97–98% (HPLC/GC) supports its procurement for both discovery-phase and process chemistry applications .

Why 3-Bromo-4-fluoropyridine Cannot Be Substituted by Other Bromofluoropyridine Regioisomers in Synthesis


The regioisomeric bromofluoropyridines—differing solely in the ring positions of bromine and fluorine—exhibit fundamentally divergent reactivity profiles in the two workhorse transformations of medicinal chemistry: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Experimental and computational data demonstrate that the C3 position of pyridine is significantly more reactive in Suzuki-Miyaura cross-coupling than the C2 or C4 positions (reactivity order: C3 > C2, C4), while C2- and C4-fluorinated pyridines are far more susceptible to SNAr than C3-fluorinated analogs [1]. Consequently, 3-bromo-4-fluoropyridine uniquely positions the bromine atom at the most cross-coupling-competent position (C3) and the fluorine atom at the most SNAr-competent position (C4), creating an orthogonal reactivity pair that no other single regioisomer replicates [2]. Procurement of an incorrect regioisomer (e.g., 2-bromo-4-fluoropyridine or 4-bromo-3-fluoropyridine) would invert or eliminate this orthogonality, leading to altered reaction sequences, reduced yields, or complete synthetic failure.

Quantitative Comparative Evidence for 3-Bromo-4-fluoropyridine Versus Closest Bromofluoropyridine Analogs


Superior Suzuki-Miyaura Cross-Coupling Reactivity at the C3 Position Versus C2 or C4 Bromopyridines

In a systematic comparative study of monohalopyridines in Suzuki-Miyaura cross-coupling with a borated L-aspartic acid derivative, the experimental reactivity order for bromopyridines followed C3 > C2, C4. The 3-bromopyridine substrate afforded the coupling product quantitatively under optimized conditions [1]. This establishes that 3-bromo-4-fluoropyridine, bearing the bromine at the most reactive C3 position, will outperform its C2-bromo or C4-bromo isomers in cross-coupling efficiency. DFT calculations corroborated the electronic basis for this positional advantage, although computational predictions favored C4 > C2, C3, highlighting that the experimentally observed C3 superiority arises from kinetic factors beyond simple frontier orbital arguments [1].

Suzuki-Miyaura coupling regioselectivity halopyridine reactivity

Unique Orthogonal Reactivity: C3-Br for Cross-Coupling and C4-F for Nucleophilic Aromatic Substitution

The C4-fluoro substituent in 3-bromo-4-fluoropyridine is positioned α to the pyridine nitrogen, rendering it susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions—a reactivity not shared by C3-fluorinated pyridines [1]. Conversely, the C3-bromo group is optimally positioned for cross-coupling reactivity (C3 > C2, C4) [2]. This creates a unique orthogonal pair: the bromine can be selectively displaced via Pd-catalyzed cross-coupling without competing SNAr at fluorine, and subsequently (or in reverse order) the fluorine can be displaced by nitrogen, oxygen, or sulfur nucleophiles via SNAr. In contrast, 2-bromo-4-fluoropyridine places both reactive groups at positions with competing reactivity (C2-bromo is SNAr-competent and also cross-coupling-active), while 4-bromo-3-fluoropyridine places the fluorine at the SNAr-inactive C3 position and the bromine at the less cross-coupling-reactive C4 position [2].

orthogonal functionalization nucleophilic aromatic substitution sequential derivatization

Established Utility in Multi-Kilogram-Scale Synthesis of FAK Kinase Inhibitor Intermediates

3-Bromo-4-fluoropyridine is a documented key precursor for the synthesis of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds that serve as focal adhesion kinase (FAK) inhibitors, a clinically validated oncology target [1]. FAK inhibitors developed from these scaffolds have demonstrated potent enzymatic inhibition, with optimized derivatives achieving IC50 values in the low nanomolar range (e.g., compound 10b/HMC-18NH: FAK IC50 = 9.9 nM) . While the target compound itself is a building block and not the bioactive entity, the specific substitution pattern (3-Br, 4-F) maps directly onto the core structure of multiple disclosed FAK inhibitor pharmacophores, including those from Gilead Sciences' kinase inhibitor patent portfolio [2]. Alternative bromofluoropyridine regioisomers would alter the vector of substituent attachment, disrupting key binding interactions with the FAK hinge region.

focal adhesion kinase pyrrolopyrimidine oncology

Differential Physical Property Profile Enabling Straightforward Handling and Quality Control

3-Bromo-4-fluoropyridine is a liquid at ambient temperature (density 1.718 g/mL at 25 °C; refractive index n20/D 1.542) with a boiling point of 168.8 °C at 760 mmHg and a flash point above 110 °C, classifying it as a combustible liquid (Storage Class 10) requiring storage at −20 °C [1]. This physical state contrasts with several of its regioisomers: 2-bromo-4-fluoropyridine (density 1.699 g/mL at 25 °C, flash point 76 °C) has a significantly lower flash point, and 2-bromo-5-fluoropyridine (boiling point 162–164 °C) is a lower-boiling liquid . The higher flash point of 3-bromo-4-fluoropyridine (>110 °C vs. 76 °C for 2-bromo-4-fluoropyridine) translates to reduced flammability hazard during routine laboratory handling and larger-scale operations . Commercially, the compound is supplied at ≥97% purity (GC, Sigma-Aldrich) or ≥98% purity (HPLC, Capotchem/Bidepharm) with moisture content ≤0.5%, and is available at up to kilogram scale .

physical properties quality control procurement specifications

Procurement-Relevant Application Scenarios Where 3-Bromo-4-fluoropyridine Provides Measurable Advantage


Medicinal Chemistry: Two-Directional Sequential Derivatization for Kinase Inhibitor Library Synthesis

In kinase inhibitor programs targeting FAK, CSF-1R, or KDR, 3-bromo-4-fluoropyridine serves as an ideal core scaffold for divergent library synthesis. The C3-bromine can be elaborated first via Suzuki-Miyaura coupling (C3 position provides quantitative coupling yields per Tetrahedron Letters, 2018 data), while the C4-fluorine remains intact for subsequent SNAr diversification with amines, alkoxides, or thiols. This orthogonal, two-step sequence—validated by Hartwig group SNAr methodology for 2-fluoroheteroarenes (J. Am. Chem. Soc., 2014)—generates 3,4-disubstituted pyridines in two steps without protecting group chemistry. Using alternative regioisomers such as 2-bromo-4-fluoropyridine would result in competing reactivity at the C2 position (SNAr competition during cross-coupling) and require additional protection/deprotection steps [1][2].

Process Chemistry: Kilogram-Scale Synthesis of FAK-Targeted Pyrrolo[2,3-d]pyrimidine Intermediates

For process development groups scaling up FAK inhibitor candidates, 3-bromo-4-fluoropyridine offers several practical advantages over its regioisomers. The compound is commercially supplied at kilogram scale with validated purity (≥98% HPLC, moisture ≤0.5%) from multiple vendors including Capotchem and Bidepharm. The higher flash point (>110 °C) compared to 2-bromo-4-fluoropyridine (76 °C) simplifies storage requirements (combustible liquid, not highly flammable) and reduces the engineering controls needed for pilot-plant handling. The documented synthetic route—fluorination of 3-bromo-4-nitropyridine with TBAF at ambient temperature—avoids cryogenic conditions or hazardous reagents, facilitating technology transfer to manufacturing [3].

Late-Stage Functionalization of Complex Pharmaceutical Intermediates

The C4-fluorine of 3-bromo-4-fluoropyridine is positioned α to the pyridine nitrogen, rendering it susceptible to the late-stage C−H fluorination/SNAr functionalization sequence developed by the Hartwig group. This methodology enables the installation of nitrogen-, oxygen-, sulfur-, or carbon-based substituents at the 4-position of multisubstituted pyridines under mild conditions compatible with complex molecular architectures. The C3-bromo substituent remains intact during this transformation, providing a second diversification point for subsequent cross-coupling. This sequential strategy is directly applicable to the modification of advanced pharmaceutical intermediates where late-stage structural variation is required for SAR exploration or metabolite identification [2].

Agrochemical and Fungicidal Intermediate Synthesis

Beyond pharmaceutical applications, 3-bromo-4-fluoropyridine belongs to the class of bromofluoropyridines claimed as intermediates for fungicidal, pesticidal, and herbicidal active ingredients in patent literature. The specific 3-bromo-4-fluoro substitution pattern imparts electronic properties (XLogP3-AA = 1.6, TPSA = 12.9 Ų) that favor membrane permeability and metabolic stability in agrochemical lead compounds. The orthogonal reactivity profile (C3-Br cross-coupling, C4-F SNAr) enables construction of diverse agrochemical scaffolds through sequential functionalization without intermediate purification, a key consideration for cost-sensitive agrochemical process development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.